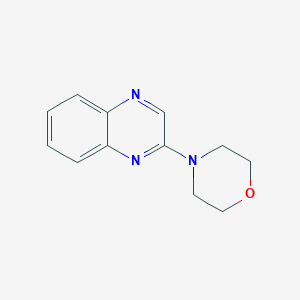
2-(Morpholin-4-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Morpholin-4-yl)quinoxaline” is a nitrogen-containing heterocyclic compound . It’s a part of the quinoxaline family, which has many pharmaceutical and industrial purposes . Quinoxaline derivatives are used in various drugs currently in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline has been extensively studied for the last two decades . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a benzene ring and a pyrazine ring . The InChI code for a similar compound, “2-chloro-3-(morpholin-4-yl)quinoxaline”, is1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 . Chemical Reactions Analysis
Quinoxaline is a weak base and can form salts with acids . It’s a low melting solid and is miscible in water . More research is needed to fully understand the chemical reactions involving “this compound”.Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
One area of research focuses on the synthesis of new quinoline derivatives, including those with morpholin-4-yl groups. For example, the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination demonstrates the versatility of these compounds. These synthesized compounds exhibit strong photophysical properties, such as intraligand and charge-transfer type transitions, and have shown strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Antitumor Agents
A novel series of 2-(benzimidazol-2-yl)quinoxalines, designed with morpholine moieties, has been synthesized and characterized for antitumor activities. These compounds have shown promising activity against a wide range of cancer lines, with minimal cytotoxicity against normal cells. This suggests their potential as lead compounds for further study and development as new anticancer agents (Mamedov et al., 2022).
Antiviral Activity and Interferon Inducing Ability
The antiviral properties and interferon-inducing ability of morpholine derivatives have been explored, with some compounds exhibiting low toxicity and potent activity as antivirals. Specifically, morpholine and 4-methyl-piperidine derivatives have been identified as active antivirals with minimal cytotoxicity, showcasing their potential in viral infection treatment strategies (Shibinskaya et al., 2010).
Material Science and Organic Electronics
In material science, particularly in the domain of organic electronics, morpholine-containing quinoxaline derivatives have been investigated for their electron transport properties. For instance, the manipulation of the lowest unoccupied molecular orbital (LUMO) distribution in quinoxaline-containing architectures demonstrates their application in designing efficient blue phosphorescent organic light-emitting diodes (PhOLEDs). This research indicates the compounds' potential as electron transport materials, contributing to advancements in electronic device fabrication (Yin et al., 2016).
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives, including those with morpholin-4-yl groups, has also been a subject of investigation. Some derivatives have shown significant activity against bacterial and fungal strains, indicating their potential as novel antimicrobial agents. This area of research is crucial for developing new treatments against resistant microbial strains (Subhash & Bhaskar, 2020).
Zukünftige Richtungen
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They are anticipated to have a great future in medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
Wirkmechanismus
Target of Action
Quinoxaline derivatives, including 2-(Morpholin-4-yl)quinoxaline, have been found to interact with a variety of targets, receptors, and microorganisms
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may affect multiple pathways
Result of Action
Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level
Biochemische Analyse
Biochemical Properties
Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms
Cellular Effects
Quinoxaline derivatives have been reported to have various pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities
Molecular Mechanism
It is known that quinoxaline derivatives can have diverse therapeutic uses and can be crucial components in drugs used to treat various diseases . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by 2-(Morpholin-4-yl)quinoxaline need to be investigated further.
Eigenschaften
IUPAC Name |
4-quinoxalin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKFGQYQTYQRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
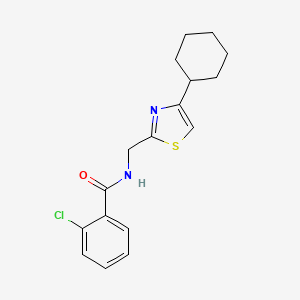
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
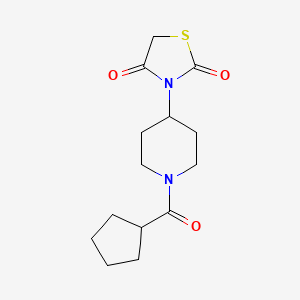
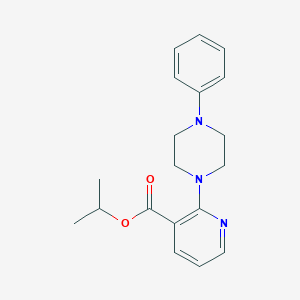

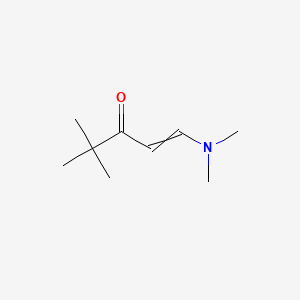
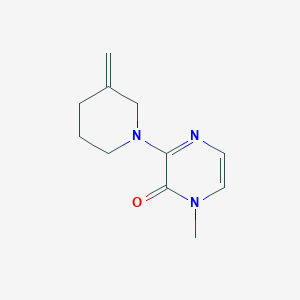
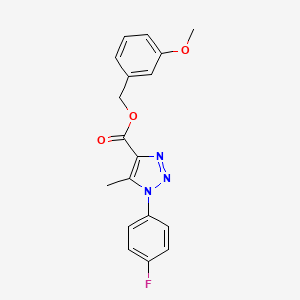
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)

